molecular formula C13H15N3O B5567337 N-(3,4-dimethylphenyl)-2-(1H-imidazol-1-yl)acetamide

N-(3,4-dimethylphenyl)-2-(1H-imidazol-1-yl)acetamide

Cat. No. B5567337
M. Wt: 229.28 g/mol
InChI Key: ZOJVBEHYEJFZEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-2-(1H-imidazol-1-yl)acetamide, also known as DMPIA, is a chemical compound that has gained attention for its potential use in scientific research. DMPIA is a derivative of imidazole and has been shown to have various biochemical and physiological effects. In

Scientific Research Applications

Anticancer Activities

Compounds related to N-(3,4-dimethylphenyl)-2-(1H-imidazol-1-yl)acetamide have been synthesized and investigated for their anticancer activities. For instance, Duran and Demirayak (2012) synthesized acetamide derivatives and tested them against a variety of human tumor cell lines, finding that certain derivatives exhibited significant anticancer activity, particularly against melanoma-type cell lines (Duran & Demirayak, 2012).

Corrosion Inhibition

Benzimidazole derivatives, which include structural elements similar to this compound, have been studied for their corrosion inhibition potential. Rouifi et al. (2020) investigated the inhibitory properties of benzimidazole derivatives on carbon steel in acidic environments, demonstrating significant corrosion inhibition, which could be valuable for industrial applications (Rouifi et al., 2020).

pKa Determination and Drug Precursors

The acidity constants (pKa values) of certain acetamide derivatives, closely related to this compound, were determined by Duran and Canbaz (2013). These studies are essential in the development of drug precursors, as pKa values influence the pharmacokinetic properties of drugs (Duran & Canbaz, 2013).

Luminescence Sensing

Imidazole derivatives have also been explored for their luminescence properties. Shi et al. (2015) synthesized lanthanide metal-organic frameworks using dimethylphenyl imidazole dicarboxylate, demonstrating their potential as fluorescence sensors for certain chemicals, such as benzaldehyde derivatives (Shi et al., 2015).

Synthesis and Anticonvulsant Activity

This compound related compounds have been synthesized and evaluated for anticonvulsant activity. Tarikogullari et al. (2010) reported that certain alkanamide derivatives, including imidazole rings, showed promising anticonvulsant activity in experimental models (Tarikogullari et al., 2010).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-imidazol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-10-3-4-12(7-11(10)2)15-13(17)8-16-6-5-14-9-16/h3-7,9H,8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJVBEHYEJFZEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=CN=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204661
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.